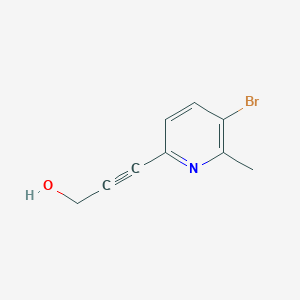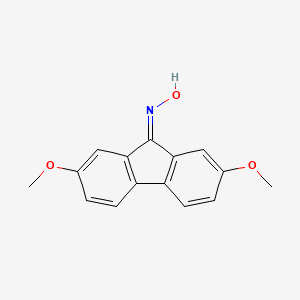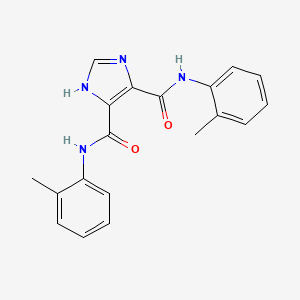
12-(4-Methylphenyl)dodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(4-Methylphenyl)dodecanoic acid is a derivative of dodecanoic acid, also known as lauric acid. This compound features a dodecanoic acid backbone with a 4-methylphenyl group attached to the 12th carbon. It is a member of the fatty acid family and exhibits unique chemical and biological properties due to its structural modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-(4-Methylphenyl)dodecanoic acid typically involves the alkylation of dodecanoic acid with 4-methylphenyl derivatives. One common method includes the Friedel-Crafts alkylation reaction, where dodecanoic acid reacts with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 12-(4-Methylphenyl)dodecanoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: 12-(4-Carboxyphenyl)dodecanoic acid.
Reduction: 12-(4-Methylphenyl)dodecanol.
Substitution: 12-(4-Nitrophenyl)dodecanoic acid or 12-(4-Sulfonylphenyl)dodecanoic acid.
Aplicaciones Científicas De Investigación
12-(4-Methylphenyl)dodecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 12-(4-Methylphenyl)dodecanoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Lauric Acid (Dodecanoic Acid): The parent compound, known for its antimicrobial properties.
12-(4-Nitrophenyl)dodecanoic Acid: A derivative with enhanced antimicrobial activity due to the presence of a nitro group.
12-(4-Sulfonylphenyl)dodecanoic Acid:
Uniqueness: 12-(4-Methylphenyl)dodecanoic acid is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This modification enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications.
Propiedades
Número CAS |
23293-68-7 |
|---|---|
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
12-(4-methylphenyl)dodecanoic acid |
InChI |
InChI=1S/C19H30O2/c1-17-13-15-18(16-14-17)11-9-7-5-3-2-4-6-8-10-12-19(20)21/h13-16H,2-12H2,1H3,(H,20,21) |
Clave InChI |
AIPKSBIXXCQYOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-2-[(1E,3E,5E)-7-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]hepta-1,3,5-trien-1-YL]-1,3-benzothiazol-3-ium](/img/structure/B11710265.png)
![4-chloro-N-{(2Z)-3-[(4-chlorophenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide](/img/structure/B11710272.png)


![9,9-dimethyl-N-[4-(9-phenylfluoren-9-yl)phenyl]fluoren-2-amine](/img/structure/B11710299.png)


![4-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11710323.png)
![N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide](/img/structure/B11710336.png)

![4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11710352.png)
![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-7-nitro-1H-indole-2-carboxylate](/img/structure/B11710365.png)
![ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11710370.png)

